molecular formula C16H18O3S B8299249 3,3-Diphenylpropyl methanesulfonate

3,3-Diphenylpropyl methanesulfonate

Cat. No.: B8299249
M. Wt: 290.4 g/mol
InChI Key: AIKXLIHZPRMJFT-UHFFFAOYSA-N
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Description

3,3-Diphenylpropyl methanesulfonate is a useful research compound. Its molecular formula is C16H18O3S and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18O3S

Molecular Weight

290.4 g/mol

IUPAC Name

3,3-diphenylpropyl methanesulfonate

InChI

InChI=1S/C16H18O3S/c1-20(17,18)19-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI Key

AIKXLIHZPRMJFT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixed solution of 3,3-diphenyl-1-propanol (24.0 g, 113 mmol) and methanesulfonyl chloride (13.7 g, 120 mmol) in tetrahydrofuran (200 mL) was added triethylamine (17.0 mL, 120 mmol) gradually at 0° C. and the mixture was stirred at room temperature for 10 minutes. This reaction mixture was diluted with water (200 mL) and extracted with 2 portions of ethyl acetate. The combined organic solution was washed with saturated aqueous sodium chloride solution, dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure and the residue was crystallized from diisopropyl ether to provide 25.8 g of the title compound. Yield 79%.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

3,3-diphenyl-1-propanol (1000 g, 4.7 mol) was dissolved in 3 L dichloromethane. To the mixture was added triethylamine (712 g, 7.05 mol). After stirring at 0° C. for half an hour, to the resulting mixture was slowly added MsCl (645 g, 5.64 mol) dropwisely. The reaction was conducted at 25° C. After the completion of reaction monitored by TLC, the reaction solution was washed with water thrice. The organic phase was dried over anhydrous sodium sulfate, and evaporated to remove the solvent to produce an oily crude product. To the crude product was added isopropanol. The resulting mixture was filtered by suction to produce 3,3-diphenylpropyl methanesulfonate as a solid (1000 g) in a yield of 73% (two steps together).
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
712 g
Type
reactant
Reaction Step Two
Name
Quantity
645 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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